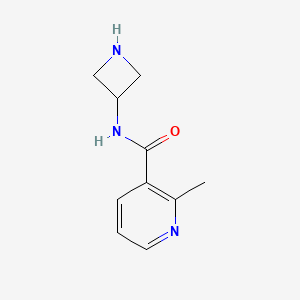

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOLAHKIENEIIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)NC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition to yield the target compound.

Industrial Production Methods

For industrial production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach not only reduces the environmental impact but also enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other peroxides.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide has potential applications as a therapeutic agent due to its interaction with biological targets:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyridine scaffolds have shown effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae . The azetidine ring may enhance this activity through specific interactions with bacterial enzymes.

- Antiviral Activity : A study on azetidin-2-one derivatives demonstrated their antiviral properties against a broad range of DNA and RNA viruses . This suggests that this compound may similarly exhibit antiviral effects, warranting further exploration.

Drug Development

The compound's structure allows it to act on various biological pathways:

- Histamine H3 Receptor Antagonism : Compounds similar to this compound have been investigated for their potential as histamine H3 receptor antagonists . This receptor is involved in several physiological processes, including neurotransmission and appetite regulation. Antagonists of this receptor may serve as therapeutic agents for conditions such as obesity and cognitive disorders.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis:

- Synthetic Routes : The compound can be synthesized through various methods, including aza-Michael addition reactions. This versatility allows chemists to modify the compound for specific applications or to create derivatives with enhanced properties .

Case Study 1: Antimicrobial Evaluation

In one study, several derivatives of pyridine-based compounds were synthesized and tested for antimicrobial activity. The results indicated that specific modifications to the azetidine and pyridine rings significantly enhanced their inhibitory effects against Klebsiella pneumoniae compared to standard antibiotics like gentamicin .

| Compound | Inhibition Zone (mm) | Comparison |

|---|---|---|

| This compound | 25 | Greater than gentamicin (20 mm) |

| Sulfadiazine | 18 | - |

Case Study 2: Antiviral Activity Screening

A series of azetidinone derivatives were screened for antiviral activity against various viruses. The results showed that modifications to the azetidine structure could lead to enhanced efficacy against viral infections .

| Compound | Virus Targeted | IC50 (µM) |

|---|---|---|

| Azetidinone Derivative A | Influenza | 5.0 |

| Azetidinone Derivative B | HIV | 4.5 |

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Structural Analogues from Pyridine Catalogs

The following compounds (Table 1) are derived from pyridine catalogs () and share functionalized pyridine backbones but differ in substituents and appended moieties:

Key Observations :

- Substituent Effects : The tert-butyldimethylsilyl (TBS) group in the first compound enhances steric bulk and lipophilicity, contrasting with the smaller methyl group in the target compound. The TBS group is typically used for hydroxyl protection, suggesting synthetic intermediate applications .

- Simpler Derivatives : N-(3-Hydroxypyridin-2-yl)acetamide lacks the azetidine ring, resulting in reduced conformational rigidity and molecular complexity .

Azetidine-Containing Analogues

Azetidine derivatives (Table 2) highlight the role of the four-membered ring in modulating properties:

Key Observations :

- Heterocycle Diversity : The oxadiazole-pyrimidine moiety in the first compound introduces additional hydrogen-bonding and π-stacking capabilities, which are absent in the target compound’s simpler pyridine-azetidine system .

Research Findings and Implications

Physicochemical Properties

- Lower molecular weight analogs (e.g., N-(3-Hydroxypyridin-2-yl)acetamide at 152 Da) may exhibit better solubility but reduced target specificity .

Biological Activity

N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring and a pyridine ring, which contribute to its stability and biological activity. The azetidine ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, including:

- Enzyme Inhibition : The azetidine moiety can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with G-protein-coupled receptors (GPCRs) may lead to changes in cellular signaling pathways.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

A study evaluated the compound's cytotoxic effects on the MCF-7 human breast cancer cell line. The results indicated a significant reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents .

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Doxorubicin | 10.0 |

Antimicrobial Activity

This compound has also exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assay

In a disc diffusion assay, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

- Anticancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Antimicrobial Agents : The compound's effectiveness against bacterial strains supports its potential use in treating infections.

- Neurological Disorders : Preliminary studies suggest that it may modulate neurotransmitter systems, indicating potential applications in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(azetidin-3-yl)-2-methylpyridine-3-carboxamide, and how can intermediates be characterized?

- Methodology :

- Synthesis : Utilize a two-step approach: (1) Couple 2-methylpyridine-3-carboxylic acid with a Boc-protected azetidin-3-amine (e.g., tert-butyl N-(azetidin-3-yl)carbamate, CAS 91188-13-5) using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . (2) Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the free amine.

- Characterization : Confirm intermediates via /-NMR for structural integrity and LC-MS for purity (>95%). Monitor deprotection efficiency by observing the disappearance of the Boc peak (~1.4 ppm in -NMR) .

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

- Methodology :

- Solubility Analysis : Test solubility in DMSO, PBS, and cell culture media using dynamic light scattering (DLS). Poor solubility in aqueous buffers (common for carboxamides) may lead to aggregation, causing false negatives in cell-based assays .

- Purity Verification : Re-examine compound purity via HPLC and LC-MS. Impurities from incomplete deprotection (e.g., residual Boc-protected species) may interfere with activity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign peaks for the azetidine ring (e.g., δ 3.5–4.0 ppm for CH groups) and pyridine protons (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) can resolve overlapping signals.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]) and rule out adducts.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals and solve the structure using SHELXL (via the SHELX suite) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

- Methodology :

- Modification Strategy : Synthesize analogs with substituents on the pyridine ring (e.g., halogenation at C4/C5) or azetidine (e.g., N-alkylation). Assess changes in target binding (e.g., kinase inhibition) using fluorescence polarization assays .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets. Compare binding energies of analogs to prioritize synthesis .

Q. What experimental and computational approaches address challenges in crystallizing this compound?

- Methodology :

- Crystallization Screens : Use vapor diffusion with PEG-based precipitants. Monitor crystal growth under polarizing microscopy.

- Data Collection/Refinement : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Refine structures using SHELXL, focusing on resolving disorder in the azetidine ring .

Q. How can researchers reconcile contradictory results in solubility-dependent assays?

- Methodology :

- Buffer Optimization : Test co-solvents (e.g., cyclodextrins) to enhance solubility without disrupting assay integrity.

- Orthogonal Assays : Validate findings using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which are less affected by solubility artifacts .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodology :

- Acute Toxicity Screening : Conduct dose-ranging studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine).

- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS and compare to in silico predictions (e.g., ADMET Predictors™) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between enzymatic and cell-based assays for this compound?

- Methodology :

- Permeability Assessment : Measure cellular uptake using Caco-2 monolayers. Poor permeability may explain reduced activity in cell assays despite strong enzymatic inhibition.

- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to identify non-specific interactions that may confound results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.